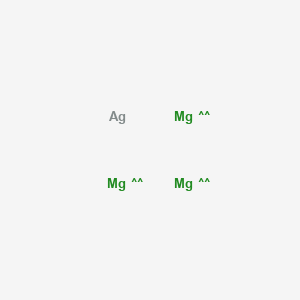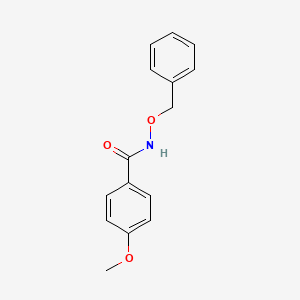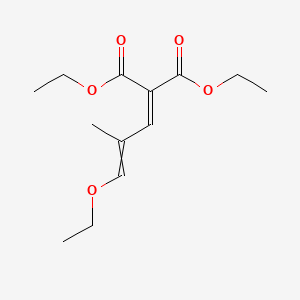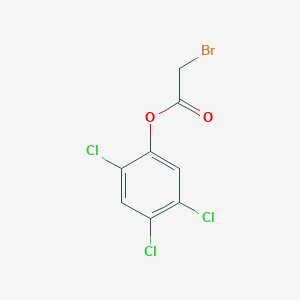
2,4,5-Trichlorophenyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorophenyl bromoacetate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of three chlorine atoms attached to a phenyl ring and a bromoacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl bromoacetate typically involves the esterification of 2,4,5-trichlorophenol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trichlorophenyl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4,5-trichlorophenol and bromoacetic acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines are commonly used under mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to break the ester bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2,4,5-trichlorophenyl amines, thiols, or alcohols are formed.
Hydrolysis: The primary products are 2,4,5-trichlorophenol and bromoacetic acid.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorophenyl bromoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromoacetate group.
Medicinal Chemistry: It is explored for its potential as a precursor in the development of drugs targeting specific biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,5-Trichlorophenyl bromoacetate involves the reactivity of the bromoacetate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or enzymes. The molecular targets often include thiol groups in cysteine residues or amino groups in lysine residues, which can alter the function of the target proteins and affect various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl bromoacetate, used as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: A herbicide known for its use in Agent Orange.
2,4,6-Trichlorophenyl acetate: Another phenyl ester with similar reactivity but different applications.
Uniqueness
This compound is unique due to its combination of a highly reactive bromoacetate group and a chlorinated phenyl ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
21122-12-3 |
|---|---|
Molekularformel |
C8H4BrCl3O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(2,4,5-trichlorophenyl) 2-bromoacetate |
InChI |
InChI=1S/C8H4BrCl3O2/c9-3-8(13)14-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2 |
InChI-Schlüssel |
MXCURNGYLCCVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


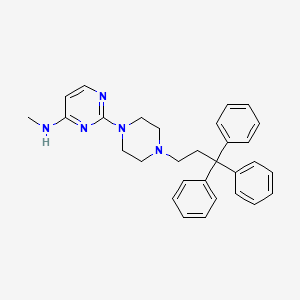
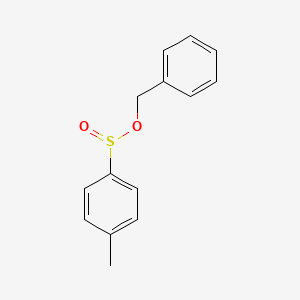
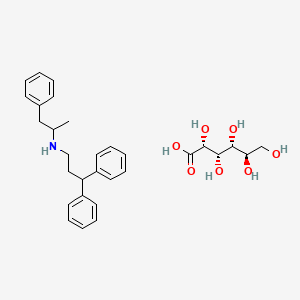
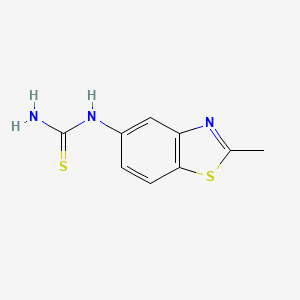
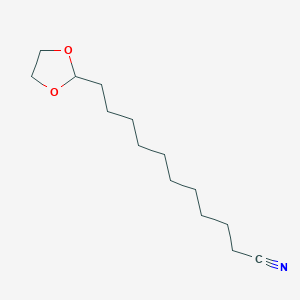
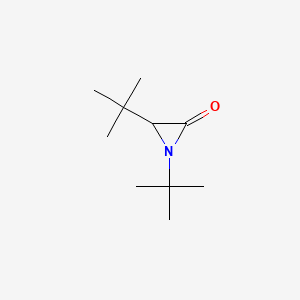

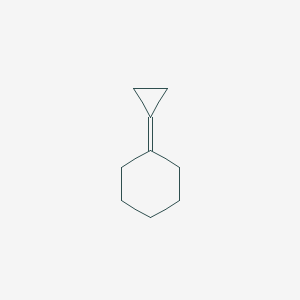
![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
